
3-(2-Bromo-1-fluoroethyl)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Bromo-1-fluoroethyl)oxolane is a chemical compound that has recently garnered attention in various fields of science and industry due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-1-fluoroethyl)oxolane typically involves the reaction of oxolane with 2-bromo-1-fluoroethane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
3-(2-Bromo-1-fluoroethyl)oxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of simpler hydrocarbons or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted oxolanes with various functional groups.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include alcohols and simpler hydrocarbons.
科学研究应用
3-(2-Bromo-1-fluoroethyl)oxolane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3-(2-Bromo-1-fluoroethyl)oxolane involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms allows the compound to form strong bonds with various biomolecules, potentially affecting their function. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure suggests it may interact with enzymes and receptors in biological systems.
相似化合物的比较
Similar Compounds
3-(2-Chloro-1-fluoroethyl)oxolane: Similar structure but with a chlorine atom instead of bromine.
3-(2-Bromo-1-chloroethyl)oxolane: Similar structure but with a chlorine atom instead of fluorine.
3-(2-Fluoroethyl)oxolane: Lacks the bromine atom, making it less reactive in certain reactions
Uniqueness
The combination of these halogens allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
3-(2-bromo-1-fluoroethyl)oxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrFO/c7-3-6(8)5-1-2-9-4-5/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXDHBSKQIUYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(CBr)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

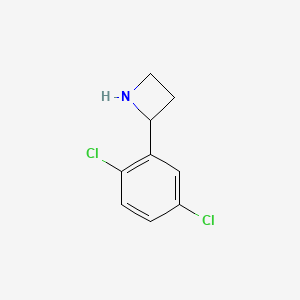
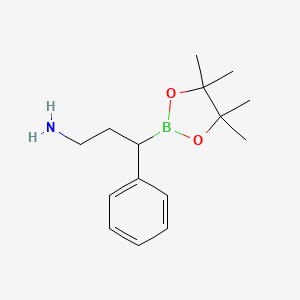
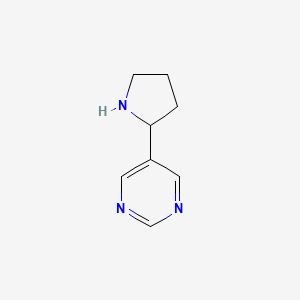
![3-Methyl-1-[2-(1-piperidinyl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13536319.png)
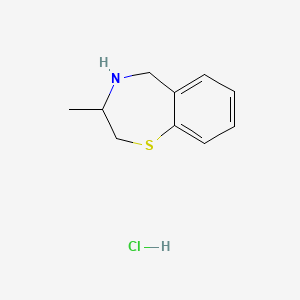
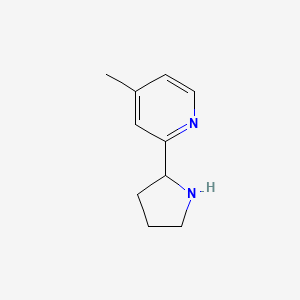
![5-[1-(aminomethyl)-2,2-dimethylcyclopropyl]-N,N-dimethylpyridin-2-amine](/img/structure/B13536350.png)
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)acetamide dihydrochloride](/img/structure/B13536359.png)
![6-Tert-butyl-4-chloro-2-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B13536367.png)
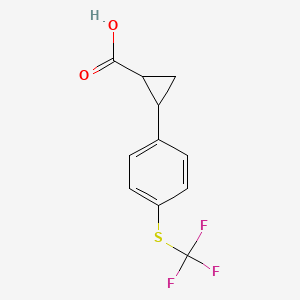
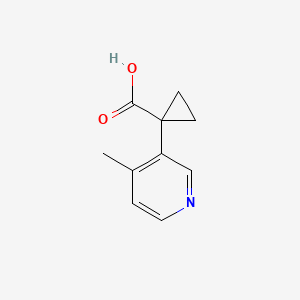
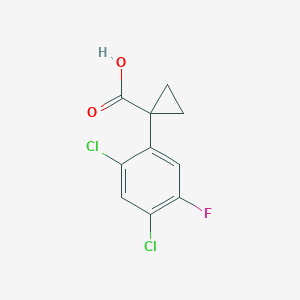
![methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride](/img/structure/B13536391.png)
